2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a methylsulfonylphenyl moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity , could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methylsulfonylphenyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 4-(methylsulfonyl)aniline in the presence of a base such as potassium carbonate.
Formation of the Benzamide Group: The final step involves the acylation of the amine group on the thiazole ring with benzoyl chloride under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the benzamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and methylsulfonyl group.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Thiazole Derivatives: Various thiazole derivatives have been studied for their diverse biological activities.
Uniqueness
2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-29(26,27)14-8-6-12(7-9-14)21-19-22-13(11-28-19)10-17(24)23-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALSGVBNOYTRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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